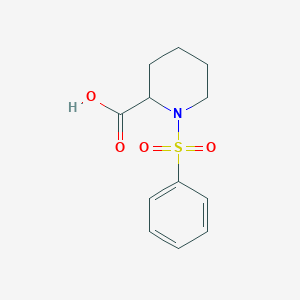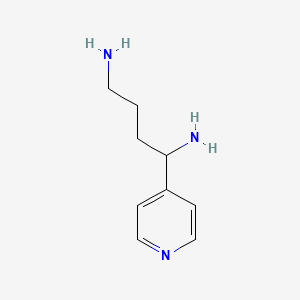![molecular formula C10H20ClNO B1350119 2-[(Diethylamino)methyl]cyclopentanone hydrochloride CAS No. 82343-79-1](/img/structure/B1350119.png)
2-[(Diethylamino)methyl]cyclopentanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]cyclopentanone hydrochloride is a chemical compound with the CAS Number: 82343-79-11. It has a molecular weight of 205.731. The IUPAC name for this compound is 2-[(diethylamino)methyl]cyclopentanone hydrochloride1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Molecular Structure Analysis
The InChI code for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride is 1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride are not available in the web search results.Scientific Research Applications
Photoprocesses and Spectral Properties
The spectral, luminescent, and spectral–kinetic properties of cyclopentanone derivatives, including those with diethylamino substituents, have been extensively studied. These studies reveal that the introduction of electron-donating substituents like diethylamino groups leads to significant shifts in both the absorption and fluorescence maxima. This behavior is crucial for applications in photochemistry where these compounds can be used as photosensitizers or in the development of photostable dyes. The photoprocesses in these compounds, upon laser irradiation, show intersystem crossing to the triplet state, indicating potential applications in photodynamic therapy and photoinduced electron transfer processes (Gutrov et al., 2019).
Synthetic Chemistry Applications
Cyclopentanones are valuable intermediates in synthetic organic chemistry, facilitating the construction of complex molecules. Techniques involving intramolecular acylation of alkylsilanes demonstrate the utility of cyclopentanone structures for generating cyclic compounds. These methods underscore the importance of cyclopentanone derivatives in the synthesis of natural products, pharmaceuticals, and materials science (Kuwajima & Urabe, 2003).
Antimicrobial Activity
Research on cyclopentanone derivatives has also shown potential antimicrobial activity. The modification of cyclopentanone frameworks, such as those carried out in the synthesis of various derivatives, can lead to compounds with significant biological activity. This opens up possibilities for the development of new antimicrobial agents based on cyclopentanone structures, highlighting their importance in medicinal chemistry and drug development (Rauf & Jahan, 2005).
Jasmonic Acid Derivatives
The cyclopentanone ring is a core structure in jasmonic acid and its derivatives, which are plant hormones involved in defense mechanisms and stress responses. These compounds have been studied for their synthesis, biological activities, and potential applications in agriculture and pharmaceuticals. Research underscores the cyclopentanone structure's significance in developing new therapeutics and agrochemicals (Pirbalouti, Sajjadi, & Parang, 2014).
Eco-Friendly Solvent Applications
Cyclopentanone and its derivatives, such as cyclopentyl methyl ether (CPME), have been explored for their use as eco-friendly solvents. CPME's favorable properties, such as low peroxide formation rate and stability under various conditions, make it suitable for applications in biotechnology, bioeconomy, and green chemistry. This research emphasizes the role of cyclopentanone structures in promoting sustainable chemical practices and processes (de Gonzalo, Alcántara, & Domínguez de María, 2019).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.
Please note that the information provided is based on the data available from the web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
2-(diethylaminomethyl)cyclopentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAFMJGHNKNRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377771 |
Source


|
| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylamino)methyl]cyclopentanone hydrochloride | |
CAS RN |
82343-79-1 |
Source


|
| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

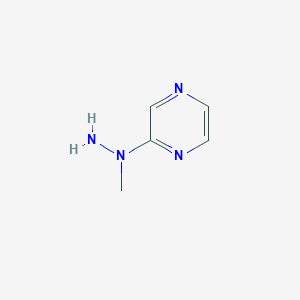
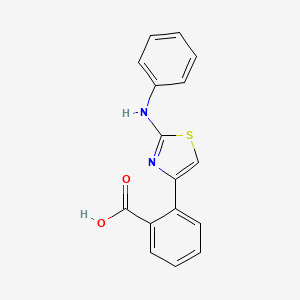
![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)
![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)
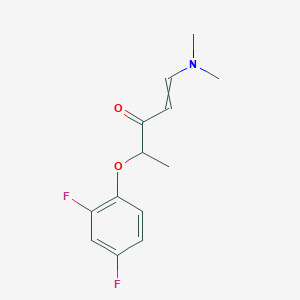

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)




